1-Isopropyl-4-(1-methoxyvinyl)benzene
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Overview
Description
1-Isopropyl-4-(1-methoxyvinyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an isopropyl group and a methoxyvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(1-methoxyvinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form isopropylbenzene. This intermediate can then undergo further substitution with methoxyvinyl groups under controlled conditions .
Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyvinyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride for electrophilic substitution; strong bases like sodium hydroxide for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
1-Isopropyl-4-(1-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(1-methoxyvinyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxyvinyl group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
p-Cymene (1-Isopropyl-4-methylbenzene): Similar structure but with a methyl group instead of a methoxyvinyl group.
1-Isopropyl-4-propylbenzene: Similar structure with a propyl group instead of a methoxyvinyl group.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(1-methoxyethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16O/c1-9(2)11-5-7-12(8-6-11)10(3)13-4/h5-9H,3H2,1-2,4H3 |
InChI Key |
CXQAXFPIMUMVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
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